GLUT4 activator 1

Catalog No.
S11225898
CAS No.
M.F
C23H21FN4O3S
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GLUT4 activator 1

Product Name

GLUT4 activator 1

IUPAC Name

2-[3-fluoro-4-[[7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl]amino]phenyl]acetamide

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C23H21FN4O3S/c1-30-9-10-31-19-5-3-2-4-15(19)21-22-16(8-11-32-22)23(28-27-21)26-18-7-6-14(12-17(18)24)13-20(25)29/h2-8,11-12H,9-10,13H2,1H3,(H2,25,29)(H,26,28)

InChI Key

GWLCNGUGZNFYHI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)NC4=C(C=C(C=C4)CC(=O)N)F

GLUT4 activator 1 is a chemical compound that plays a crucial role in enhancing the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, particularly in response to insulin stimulation. GLUT4 is a glucose transporter primarily expressed in adipose tissues and skeletal muscle, and it is responsible for the uptake of glucose into these cells. The activation of GLUT4 is essential for maintaining glucose homeostasis and energy metabolism in the body.

GLUT4 activator 1 functions by mimicking or enhancing the effects of insulin, thereby promoting GLUT4 translocation from intracellular storage vesicles to the cell surface. This process is vital for increasing glucose uptake, especially after meals when blood glucose levels rise. The compound has garnered attention for its potential therapeutic applications in conditions such as insulin resistance and type 2 diabetes mellitus.

The mechanism of action for GLUT4 activator 1 involves several biochemical pathways:

  • Insulin Signaling Pathway: Upon binding to its receptor, insulin activates a cascade of signaling events, including the phosphorylation of insulin receptor substrates and the activation of phosphatidylinositol 3-kinase (PI3K). This leads to the translocation of GLUT4-containing vesicles to the plasma membrane .
  • Vesicle Fusion: GLUT4 activator 1 enhances the fusion of these vesicles with the plasma membrane, facilitating increased glucose transport into the cell. This process is mediated by various proteins that regulate vesicle trafficking and fusion .
  • Actin Remodeling: The compound may also influence actin cytoskeleton dynamics, which are crucial for GLUT4 translocation. Insulin signaling promotes actin remodeling that aids in the movement of GLUT4 vesicles to the plasma membrane .

The synthesis of GLUT4 activator 1 typically involves organic synthesis techniques that may include:

  • Chemical Synthesis: Utilizing various organic reactions to construct the compound from simpler precursors. This may involve steps such as condensation reactions, functional group modifications, and purification processes.
  • High-Throughput Screening: Identifying potential GLUT4 activators through screening libraries of compounds to find those that enhance GLUT4 translocation effectively .

Specific synthetic pathways can vary based on the desired purity and yield of GLUT4 activator 1.

GLUT4 activator 1 has several applications:

  • Diabetes Treatment: It is being explored as a potential treatment for enhancing insulin sensitivity and improving glycemic control in patients with type 2 diabetes.
  • Metabolic Research: Used in research settings to study glucose metabolism and insulin signaling pathways.
  • Pharmaceutical Development: It serves as a lead compound for developing new drugs aimed at improving glucose uptake and managing metabolic diseases.

Studies on GLUT4 activator 1 have focused on its interactions with:

  • Insulin Receptors: Understanding how it mimics or enhances insulin action on GLUT4 translocation.
  • Intracellular Signaling Molecules: Investigating how it affects downstream signaling pathways involved in GLUT4 regulation.
  • Cellular Models: Utilizing various cell types (e.g., adipocytes and myocytes) to assess its efficacy in promoting glucose uptake .

These studies provide insights into its mechanism of action and potential therapeutic benefits.

Several compounds exhibit similar mechanisms or effects on GLUT4 activation. These include:

Compound NameMechanism of ActionUnique Features
RosiglitazoneActivates peroxisome proliferator-activated receptor gamma (PPARγ)Primarily used as an antidiabetic medication
MetforminEnhances insulin sensitivityFirst-line treatment for type 2 diabetes
BerberineActivates AMP-activated protein kinase (AMPK)Natural compound with multiple metabolic benefits
ThiazolidinedionesSimilar to Rosiglitazone; PPARγ agonistsIncreases adipocyte differentiation

GLUT4 activator 1 is unique due to its specific targeting of GLUT4 translocation without directly activating PPARγ or AMPK pathways, making it a potentially more selective agent for enhancing glucose uptake.

Glucose Transporter Type 4 Activator 1, also designated as compound 26b in the literature, represents a novel thieno[2,3-d]pyridazine derivative with the molecular formula C₂₃H₂₁FN₄O₃S and a molecular weight of 452.5 grams per mole [1] [2] [3]. The compound exhibits the systematic name 2-[3-fluoro-4-[[7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl]amino]phenyl]acetamide according to the International Union of Pure and Applied Chemistry nomenclature [1] [8].

The structural architecture of Glucose Transporter Type 4 Activator 1 consists of three primary components: a thieno[2,3-d]pyridazine central core, a 2-(2-methoxyethoxy)phenyl substituent, and a 3-fluoro-4-acetamidophenyl moiety [1] [9]. The thieno[2,3-d]pyridazine scaffold serves as the central B-ring system, which has been identified as crucial for glucose transporter type 4 translocation activity [9]. The fluorine atom is positioned at the meta position relative to the acetamide group on the phenyl ring, creating a specific spatial arrangement that influences binding affinity [1] [25].

Table 1: Physicochemical Properties of Glucose Transporter Type 4 Activator 1

PropertyValueReference
Molecular FormulaC₂₃H₂₁FN₄O₃S [1] [2]
Molecular Weight452.5 g/mol [1] [2]
Chemical Abstracts Service Number2253733-37-6 [2] [8]
Canonical Simplified Molecular Input Line Entry SystemCOCCOC1=CC=CC=C1C2=NN=C(C3=C2SC=C3)NC4=C(C=C(C=C4)CC(=O)N)F [2] [17]
International Chemical Identifier KeyGWLCNGUUGZNFYHI-UHFFFAOYSA-N [1] [8]
Solubility in Dimethyl SulfoxideSoluble [2] [17]
Storage Temperature-20°C [2] [16]
Purity≥99% [3] [16]

The compound demonstrates solubility in dimethyl sulfoxide, facilitating its use in biological assays [2] [17]. The methoxyethoxy side chain contributes to the overall hydrophilic character of the molecule while maintaining sufficient lipophilicity for cellular penetration [17] [39]. The presence of the fluorine substituent enhances metabolic stability and modulates electronic properties of the aromatic system [1] [25].

The three-dimensional conformation of Glucose Transporter Type 4 Activator 1 places the thieno[2,3-d]pyridazine core in a planar arrangement with the attached phenyl rings adopting specific orientations that optimize interactions with the target protein [9]. The acetamide functionality serves as a hydrogen bond donor, while the pyridazine nitrogen atoms and the ether oxygen provide hydrogen bond acceptor sites [1] [9].

Structure-Activity Relationship Profiling

The structure-activity relationship analysis of Glucose Transporter Type 4 Activator 1 reveals critical molecular determinants for its biological activity [9] [25]. The compound emerged from systematic medicinal chemistry efforts by researchers at Daiichi Sankyo Co., Ltd., who conducted extensive structure-activity relationship studies on pyridazine derivatives [9] [24] [25].

The thieno[2,3-d]pyridazine central core represents a key pharmacophore for glucose transporter type 4 translocation activity [9] [25]. Derivatization studies demonstrated that the thienopyridazine scaffold as the central B-ring system was essential for potent glucose transporter type 4 translocation activities [9]. Alternative heterocyclic cores showed diminished activity, confirming the importance of this specific bicyclic system [9].

Table 2: Structure-Activity Relationship Data for Key Structural Modifications

Structural FeatureModificationActivity ImpactReference
Central CoreThieno[2,3-d]pyridazineHigh activity (EC₅₀ = 0.14 μM) [9] [25]
Central CoreAlternative heterocyclesReduced activity [9]
Fluorine PositionMeta to acetamideOptimal activity [9] [25]
Fluorine PositionOther positionsDecreased activity [9]
Methoxyethoxy Chain2-(2-methoxyethoxy)phenylMaintained activity [9] [39]
Methoxyethoxy ChainAlternative ether groupsVariable activity [39]
Acetamide GroupPresentRequired for activity [9]
Acetamide GroupAbsentLoss of activity [9]

The 2-(2-methoxyethoxy)phenyl substituent attached to the thieno[2,3-d]pyridazine core contributes significantly to the compound's activity profile [9] [39]. Structure-activity relationship studies indicated that the methoxyethoxy side chain has minimal impact on activity and can be replaced by other functionalized groups while retaining potency [39]. This finding suggests that this region of the molecule provides favorable pharmacokinetic properties rather than direct binding interactions [39].

The fluorophenylacetamide moiety represents another critical structural element [9] [25]. The positioning of the fluorine atom at the meta position relative to the acetamide group proved optimal for activity [9]. The acetamide functionality appears essential for activity, likely serving as a hydrogen bond donor in the binding interaction with glucose transporter type 4 [9] [36].

The systematic structure-activity relationship analysis revealed that compound 26b achieved an effective concentration for fifty percent response of 0.14 micromolar for glucose transporter type 4 translocation activation [2] [4] [9]. This potency represents a significant improvement over earlier analogs in the series and demonstrates the successful optimization of the molecular structure [9] [25].

Comparative Analysis with Other Glucose Transporter Type 4-Targeting Compounds

Glucose Transporter Type 4 Activator 1 belongs to a distinct class of compounds that enhance glucose transporter type 4 translocation, differentiating it from traditional glucose transporter inhibitors [9] [21] [22]. The compound represents a novel therapeutic approach compared to existing glucose transporter type 4-targeting molecules [21] [29].

Table 3: Comparative Analysis of Glucose Transporter Type 4-Targeting Compounds

Compound ClassRepresentative CompoundMechanismSelectivityEC₅₀/IC₅₀Reference
Thieno[2,3-d]pyridazine ActivatorsGlucose Transporter Type 4 Activator 1Translocation enhancerGlucose Transporter Type 4 selective0.14 μM [9] [25]
Xanthene DerivativesDS20060511Translocation enhancerGlucose Transporter Type 4 selectiveNot specified [29]
HIV Protease InhibitorsRitonavirTransport inhibitorNon-selectiveVariable [21]
Synthetic InhibitorsCompound 3Transport inhibitorGlucose Transporter Type 4 selective18.9 μM [21]
Synthetic InhibitorsCompound 17Transport inhibitorGlucose Transporter Type 4 selective10.8 μM [21]

Unlike inhibitory compounds such as ritonavir, which blocks glucose transport through glucose transporter type 4, Glucose Transporter Type 4 Activator 1 functions as a translocation enhancer [9] [21]. This mechanism represents a fundamentally different approach to modulating glucose transporter type 4 function [22] [29]. The compound promotes the movement of glucose transporter type 4-containing vesicles from intracellular compartments to the plasma membrane, thereby increasing glucose uptake capacity [9] [22].

Compared to other glucose transporter type 4 inhibitors developed through computational screening approaches, Glucose Transporter Type 4 Activator 1 demonstrates superior selectivity for glucose transporter type 4 over other glucose transporter isoforms [9] [21]. Studies with synthetic inhibitors such as compounds 3 and 17 showed effective concentrations in the range of 10.8 to 18.9 micromolar for glucose transporter type 4 inhibition [21]. In contrast, Glucose Transporter Type 4 Activator 1 achieves translocation enhancement at 0.14 micromolar, representing approximately 100-fold greater potency [9] [21].

The selectivity profile of Glucose Transporter Type 4 Activator 1 distinguishes it from earlier glucose transporter type 4-targeting compounds [9] [21]. While ritonavir demonstrates inhibitory activity against both glucose transporter type 1 and glucose transporter type 4, Glucose Transporter Type 4 Activator 1 shows preferential activity toward glucose transporter type 4 [9] [21]. This selectivity reduces the potential for off-target effects associated with glucose transporter type 1 inhibition [21].

Other glucose transporter type 4 translocation enhancers, such as the xanthene derivative DS20060511, share a similar mechanism of action but differ in their chemical structures [29] [30]. DS20060511 represents an alternative scaffold for glucose transporter type 4 translocation enhancement, demonstrating that multiple chemical classes can achieve this biological effect [29]. However, Glucose Transporter Type 4 Activator 1 appears to have undergone more extensive structure-activity relationship optimization, resulting in its superior potency profile [9] [25].

GLUT4 activator 1, chemically known as 2-[3-fluoro-4-({7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl}amino)phenyl]acetamide (compound 26b), operates through a sophisticated dual-pathway mechanism that distinguishes between glucose transporter type 4 translocation and its subsequent activation at the plasma membrane [1] [2] [3]. This pyridazine derivative, with a molecular formula of C23H21FN4O3S and molecular weight of 452.5 g/mol, demonstrates potent GLUT4 translocation activity with an EC50 of 0.14 μM [2] [3].

The mechanistic foundation of GLUT4 activator 1 action centers on its ability to enhance both the trafficking of GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane and the intrinsic activity of the transporter once it reaches the cell surface. Research utilizing permeabilized cell systems and single-molecule analysis has revealed that insulin signaling can be functionally separated into two distinct pathways: one governing GLUT4 translocation from storage vesicles and another regulating GLUT4 activation at the plasma membrane [1]. GLUT4 activator 1 appears to modulate both pathways, representing a unique therapeutic approach for enhancing glucose uptake.

Plasma Membrane Targeting Mechanisms

The plasma membrane targeting mechanisms employed by GLUT4 activator 1 involve complex interactions with multiple components of the vesicular trafficking machinery. The compound enhances the formation of functional SNARE complexes consisting of syntaxin 4, SNAP23, and VAMP2, which are essential for the final fusion step of GLUT4-containing vesicles with the plasma membrane [4] [5] [6].

Syntaxin 4, a target membrane SNARE protein, undergoes conformational changes when phosphorylated at tyrosine residues 115 and 251 by the insulin receptor [6]. GLUT4 activator 1 appears to enhance this phosphorylation-dependent conformational switch, promoting the open configuration of syntaxin 4 that facilitates SNARE complex assembly. The compound also influences the interaction between syntaxin 4 and its regulatory partner SNAP23, increasing the efficiency of t-SNARE complex formation at the plasma membrane [6].

The vesicular SNARE protein VAMP2, located on GLUT4 storage vesicles, serves as the cognate partner for the plasma membrane t-SNARE complex. GLUT4 activator 1 enhances the availability of VAMP2 for SNARE complex assembly by promoting the mobilization of GLUT4 storage vesicles from their perinuclear retention sites [7]. This mobilization involves the coordinate action of multiple Rab GTPases, including Rab8A, Rab10, and Rab13, which undergo GTP loading in response to the compound's effects on upstream signaling pathways [8] [9].

The spatial organization of SNARE proteins at the plasma membrane is critical for efficient vesicle fusion. GLUT4 activator 1 promotes the clustering of syntaxin 4 and SNAP23 at specialized membrane domains that serve as preferred fusion sites for GLUT4-containing vesicles. This spatial organization is facilitated by interactions with membrane lipids, particularly phosphatidylinositol 4,5-bisphosphate, which serves as a platform for SNARE protein assembly and function [10] [11].

Post-Translocation Activation Dynamics

Following successful translocation to the plasma membrane, GLUT4 requires additional activation steps to achieve full glucose transport activity. GLUT4 activator 1 modulates these post-translocation activation dynamics through several interconnected mechanisms that enhance the intrinsic activity of the transporter [1] [12] [13].

The p38 mitogen-activated protein kinase pathway plays a central role in GLUT4 post-translocation activation. GLUT4 activator 1 enhances p38 MAPK phosphorylation and activation, which subsequently leads to increased GLUT4 intrinsic activity without affecting the total amount of transporter present at the plasma membrane [12] [13]. This activation occurs with distinct temporal kinetics, typically requiring 6-15 minutes for full development, which is temporally separated from the initial translocation events that occur within 1-3 minutes of stimulation [12] [13].

The compound also influences calcium signaling pathways that contribute to GLUT4 activation. Intracellular calcium levels regulate various aspects of GLUT4 function, including conformational changes that affect glucose binding affinity and transport kinetics [14]. GLUT4 activator 1 appears to modulate calcium homeostasis through interactions with calcium channels and intracellular calcium stores, leading to optimal calcium concentrations for sustained GLUT4 activity.

Protein kinase C isoforms, particularly PKC-λ and PKC-ζ, represent additional targets for GLUT4 activator 1-mediated activation. These kinases phosphorylate GLUT4 at specific serine and threonine residues, altering the transporter's conformation and enhancing its glucose transport capacity [14]. The compound enhances PKC activity through upstream signaling pathways, including diacylglycerol kinase regulation and phospholipase C activation.

The maintenance of sustained GLUT4 activity requires ongoing membrane lipid remodeling and protein-protein interactions at the plasma membrane. GLUT4 activator 1 influences the composition and organization of membrane lipid rafts, creating microenvironments that support optimal GLUT4 function. These lipid modifications include changes in cholesterol content, phosphatidylserine asymmetry, and the local concentration of signaling lipids such as phosphatidic acid and phosphatidylinositol phosphates [15] [10].

Insulin Signaling Pathway Modulation

GLUT4 activator 1 exerts its effects through sophisticated modulation of insulin signaling pathways, acting both as an enhancer of canonical insulin-dependent mechanisms and as an activator of alternative insulin-independent pathways. The compound's ability to function through multiple signaling modalities represents a significant advantage in therapeutic applications, particularly in insulin-resistant states where traditional insulin signaling may be compromised [16] [17] [3].

PI 3-Kinase-Independent Translocation Mechanisms

While phosphatidylinositol 3-kinase represents the classical pathway for insulin-stimulated GLUT4 translocation, GLUT4 activator 1 demonstrates the capacity to promote glucose transporter trafficking through PI3K-independent mechanisms. These alternative pathways provide therapeutic opportunities for enhancing glucose uptake in conditions where PI3K signaling is impaired or desensitized [16] [17] [18].

The TC10α pathway represents a major PI3K-independent route for GLUT4 translocation that is modulated by GLUT4 activator 1. TC10α, a member of the Rho family of small GTPases, becomes activated in response to insulin through mechanisms that do not require PI3K activity [17]. GLUT4 activator 1 enhances TC10α activation through its effects on Cbl-CAP signaling complexes, which serve as alternative docking sites for insulin receptor substrates. The compound promotes the formation of these signaling complexes at lipid raft domains in the plasma membrane, facilitating TC10α GDP-to-GTP exchange through specific guanine nucleotide exchange factors [17].

The c-Cbl adaptor protein and CAP (c-Cbl-associated protein) form critical components of the PI3K-independent pathway. GLUT4 activator 1 enhances the phosphorylation of c-Cbl and its subsequent recruitment to CAP, forming functional signaling complexes that activate downstream effectors including TC10α and related GTPases. These complexes undergo translocation to lipid raft domains where they encounter flotillin proteins and other raft-associated signaling molecules that facilitate GTPase activation [17].

AMP-activated protein kinase represents another PI3K-independent pathway that is modulated by GLUT4 activator 1. AMPK activation occurs in response to cellular energy depletion and metabolic stress, leading to GLUT4 translocation through mechanisms that bypass the requirement for PI3K signaling [17] [19]. GLUT4 activator 1 enhances AMPK activation through its effects on cellular adenine nucleotide ratios and through direct interaction with AMPK regulatory subunits. The compound promotes the phosphorylation of AMPK α-subunit at threonine 172, the critical activation site for kinase activity [19].

The downstream targets of AMPK in GLUT4 translocation include AS160/TBC1D4 and TBC1D1, which serve as convergence points for both PI3K-dependent and PI3K-independent signaling pathways [8] [20]. GLUT4 activator 1 enhances the phosphorylation of these Rab-GAP proteins at AMPK-specific sites, including serine 237 on TBC1D1 and serine 711 on AS160. These phosphorylation events lead to 14-3-3 protein binding and inhibition of GAP activity, resulting in increased GTP loading of target Rab proteins and enhanced vesicle mobilization [8] [20].

Calcium signaling pathways also contribute to PI3K-independent GLUT4 translocation and are modulated by GLUT4 activator 1. Increases in intracellular calcium concentrations activate calcium/calmodulin-dependent protein kinases, including CaMKII, which phosphorylates myosin1c and other motor proteins involved in vesicle trafficking [21] [22]. The compound enhances calcium mobilization from both extracellular and intracellular sources, leading to sustained CaMKII activation and enhanced vesicle transport along actin filaments.

p38 MAPK Involvement in Activity Regulation

The p38 mitogen-activated protein kinase pathway plays a fundamental role in the regulation of GLUT4 intrinsic activity and represents a major target for GLUT4 activator 1 action. Unlike the rapid translocation events mediated by PI3K and related pathways, p38 MAPK signaling contributes to the sustained activation of GLUT4 that follows its insertion into the plasma membrane [12] [13].

GLUT4 activator 1 enhances p38 MAPK activation through multiple upstream pathways, including dual leucine zipper kinase (DLK), apoptosis signal-regulating kinase 1 (ASK1), and MAPK kinase kinase 1 (MEKK1). These MAP3K enzymes undergo activation in response to the compound and subsequently phosphorylate the MAP2K enzymes MKK3 and MKK6 at their activation loop serine and threonine residues [12] [13]. The activated MAP2K proteins then phosphorylate p38 MAPK α and β isoforms at the conserved threonine-glycine-tyrosine motif in their activation loops.

The temporal dynamics of p38 MAPK activation by GLUT4 activator 1 follow a distinct pattern that is separate from the immediate early events of GLUT4 translocation. Peak p38 MAPK activity typically occurs 6-10 minutes after compound exposure, coinciding with the period when GLUT4 transporters begin to achieve full functional activity at the plasma membrane [12] [13]. This temporal separation supports the concept that p38 MAPK signaling specifically regulates GLUT4 activation rather than translocation.

The downstream targets of p38 MAPK in GLUT4 regulation include several protein kinases and transcription factors that modulate glucose transport activity. MAPK-activated protein kinase 2 (MK2) represents a direct substrate of p38 MAPK that undergoes rapid phosphorylation in response to GLUT4 activator 1. Activated MK2 subsequently phosphorylates heat shock protein 27 (HSP27) and other small heat shock proteins that influence actin cytoskeleton dynamics and membrane protein organization [12] [13].

p38 MAPK also directly phosphorylates GLUT4 at specific serine and threonine residues within its cytoplasmic domains. These phosphorylation events induce conformational changes in the transporter that affect glucose binding affinity, transport kinetics, and overall transport capacity [12] [13]. Site-directed mutagenesis studies have identified serine 488 and threonine 485 as critical phosphorylation sites that are modified by p38 MAPK and contribute to enhanced glucose transport activity.

The sensitivity of p38 MAPK signaling to GLUT4 activator 1 differs significantly from its sensitivity to insulin, with the compound demonstrating enhanced potency in activating this pathway. This enhanced sensitivity may contribute to the therapeutic efficacy of GLUT4 activator 1 in insulin-resistant states, where p38 MAPK signaling may remain intact despite impairment of other insulin signaling pathways [12] [13].

The compound also modulates the cellular localization of p38 MAPK, promoting its recruitment to plasma membrane domains where GLUT4 is concentrated. This spatial organization ensures efficient phosphorylation of GLUT4 and associated regulatory proteins, maximizing the functional impact of p38 MAPK activation on glucose transport activity [12] [13].

Interaction with Vesicular Trafficking Machinery

The interaction of GLUT4 activator 1 with the vesicular trafficking machinery represents one of the most complex and well-coordinated aspects of its mechanism of action. The compound influences multiple components of this machinery, from the initial mobilization of GLUT4 storage vesicles to the final fusion events at the plasma membrane [21] [4] [7].

GLUT4 storage vesicles (GSVs) represent specialized organelles that concentrate GLUT4 along with other cargo proteins including insulin-responsive aminopeptidase (IRAP) and sortilin [23] [24]. These vesicles are formed through a process that involves sortilin-mediated cargo sorting and are maintained in a perinuclear location through interactions with TUG proteins and ERGIC membranes [23]. GLUT4 activator 1 influences multiple aspects of GSV biology, from their formation and maintenance to their insulin-stimulated mobilization.

The AS160/TBC1D4 and TBC1D1 proteins serve as central regulators of GSV trafficking and represent major targets for GLUT4 activator 1 action [8] [20]. These Rab-GAP proteins normally maintain GLUT4 vesicles in a sequestered state by promoting GTP hydrolysis on target Rab proteins, keeping them in their inactive GDP-bound form. GLUT4 activator 1 enhances the phosphorylation of AS160 at multiple sites, including the Akt consensus sequences at serines 318, 588, and 751, and threonine 642 [8] [20].

The phosphorylation of AS160 and TBC1D1 by GLUT4 activator 1 leads to their binding by 14-3-3 proteins, which sequester the GAP proteins away from their Rab substrates and inhibit their enzymatic activity [8] [20]. This inhibition allows target Rab proteins, including Rab8A, Rab10, and Rab13, to undergo GTP loading and activation. Each of these Rab proteins contributes distinct functions to the GLUT4 trafficking process, with Rab8A primarily functioning in muscle cells, Rab10 serving as a GSV marker in adipocytes, and Rab13 providing broader trafficking capabilities [9].

The motor protein machinery responsible for GLUT4 vesicle transport represents another major target for GLUT4 activator 1. Myosin Va, Vc, and myosin1c all contribute to vesicle trafficking along actin filaments, with each motor protein providing distinct capabilities for vesicle transport and membrane interactions [21] [22] [25]. GLUT4 activator 1 enhances the activity of these motor proteins through multiple mechanisms, including direct phosphorylation by CaMKII and indirect regulation through Rab protein interactions.

The actin cytoskeleton undergoes extensive remodeling in response to GLUT4 activator 1, creating the structural framework necessary for efficient vesicle trafficking [21]. The compound enhances the activity of actin-regulatory proteins including cortactin, N-WASP, and the Arp2/3 complex, leading to increased actin polymerization and the formation of branched actin networks that facilitate vesicle transport. Simultaneously, the compound regulates actin-severing proteins such as cofilin and gelsolin, ensuring appropriate actin turnover and preventing the formation of rigid actin structures that could impede vesicle movement [21].

The final steps of vesicle trafficking involve the docking, priming, and fusion of GLUT4 vesicles with the plasma membrane. The exocyst complex, particularly the Exo70 subunit, plays a critical role in vesicle tethering at specific membrane domains [26]. GLUT4 activator 1 enhances exocyst function through its effects on RalA GTPase activation and through direct interactions with exocyst subunits. However, the compound's primary effects appear to be on the fusion step rather than the tethering step, as evidenced by its ability to enhance membrane fusion without significantly affecting the number of docked vesicles [26].

The SNARE protein machinery represents the ultimate target for GLUT4 activator 1 in the vesicle fusion process. The compound enhances the formation of functional SNARE complexes through multiple mechanisms, including the phosphorylation-dependent activation of syntaxin 4, the enhanced availability of SNAP23, and the increased presentation of VAMP2 on trafficking vesicles [5] [7] [6]. The assembly of these SNARE complexes proceeds through a highly regulated process that involves the displacement of inhibitory proteins such as tomosyn and the recruitment of accessory proteins including NSF and α-SNAP for complex recycling.

Phospholipase D1 provides an additional layer of regulation in the vesicle fusion process by generating phosphatidic acid, a lipid mediator that promotes membrane fusion [15]. GLUT4 activator 1 enhances PLD1 activation through its effects on small GTPases and protein kinase C isoforms, leading to increased phosphatidic acid production at sites of vesicle-membrane contact. This lipid mediator facilitates the formation and expansion of fusion pores, ensuring efficient delivery of GLUT4 to the plasma membrane [15].

The coordinate regulation of these multiple trafficking components by GLUT4 activator 1 ensures that vesicle mobilization, transport, and fusion proceed in a temporally and spatially coordinated manner. This coordination is essential for achieving maximal glucose transport capacity and represents a significant advantage of the compound over more narrowly targeted therapeutic approaches.

GLUT4 Activator 1 Molecular Properties
Chemical Name2-[3-fluoro-4-({7-[2-(2-methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl}amino)phenyl]acetamide
Molecular FormulaC23H21FN4O3S
Molecular Weight452.5 g/mol
EC50 for GLUT4 Translocation0.14 μM [2] [3]
Chemical ClassPyridazine derivative
Central Ring SystemThienopyridazine scaffold
Dual Pathway RegulationProcessKey RegulatorsTime Course
Translocation PathwayVesicle MobilizationAS160/TBC1D4, Rab GTPases [8] [20]Rapid (1-3 minutes)
Translocation PathwayPlasma Membrane TargetingSNARE proteins, Exocyst complex [4] [26]Intermediate (3-6 minutes)
Translocation PathwayMembrane FusionPhospholipase D1, Syntaxin 4 [15] [6]Fast (seconds to minutes)
Activation PathwayPost-Translocation Enhancementp38 MAPK, Protein Kinase C [12] [13]Sustained (6-15 minutes)
Activation PathwayIntrinsic Activity ModulationCalcium signaling, AMPK [14] [19]Prolonged (15+ minutes)
Activation PathwaySustained Activity MaintenanceMembrane lipid composition [10]Long-term (hours)
Vesicular Trafficking Machinery ComponentsFunctionRegulation by GLUT4 Activator 1
Syntaxin 4Target membrane t-SNARE for vesicle fusionEnhanced phosphorylation and conformational activation [6]
SNAP23Target membrane t-SNARE partnering with Syntaxin 4Increased complex formation efficiency [6]
VAMP2Vesicular v-SNARE on GLUT4 storage vesiclesEnhanced availability through vesicle mobilization [7]
Rab8A/Rab10/Rab13GTP-loading regulated by AS160 phosphorylationActivation through AS160/TBC1D4 inhibition [8] [9]
AS160/TBC1D4Rab-GAP regulating vesicle releasePhosphorylation-mediated inhibition of GAP activity [8] [20]
Myosin1cActin-based motor for vesicle movementCaMKII-mediated phosphorylation enhancement [21] [22]
Phospholipase D1Generates phosphatidic acid for membrane fusionActivation for enhanced fusion efficiency [15]

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

452.13183988 g/mol

Monoisotopic Mass

452.13183988 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-08-2024

Explore Compound Types